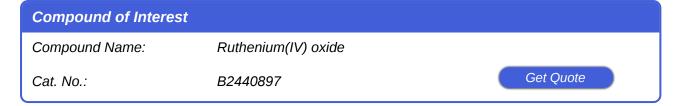


Ruthenium(IV) oxide crystal structure and lattice parameters

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An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of **Ruthenium(IV)**Oxide

This guide provides a comprehensive overview of the crystallographic properties of **Ruthenium(IV) oxide** (RuO₂), a material of significant interest in catalysis, electronics, and energy storage. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state structure.

Crystal Structure

Ruthenium(IV) oxide crystallizes in the rutile structure, which is a common crystal structure for metal dioxides.[1][2][3]

- Crystal System: Tetragonal[1][4]
- Space Group: P42/mnm (No. 136)[1][4][5][6]

The structure is a three-dimensional framework composed of distorted RuO₆ octahedra.[4][5] In this arrangement, each Ruthenium (Ru⁴⁺) ion is octahedrally coordinated to six Oxygen (O²⁻) atoms.[1][4][7] Conversely, each oxygen atom is bonded to three ruthenium atoms in a trigonal planar geometry.[1][7][8] The RuO₆ octahedra are linked by sharing both edges and corners, forming chains along the c-axis.[4][7][9]

Lattice Parameters and Atomic Distances



The lattice parameters and interatomic distances of RuO₂ have been determined by both experimental methods, such as X-ray and neutron diffraction, and theoretical calculations. The values reported in the literature show slight variations, which can be attributed to different experimental conditions or computational approaches.

A summary of the reported quantitative data is presented below.

Table 1: Lattice Parameters of Tetragonal RuO2

Parameter	Value (Å)	Source/Method
a	4.492	Experimental[4]
С	3.115	Experimental[4]
a	4.48	Experimental (Conventional Cell)[8]
С	3.11	Experimental (Conventional Cell)[8]
a	4.543	Calculated (Primitive Cell)[7]
С	3.140	Calculated (Primitive Cell)[7]
a	4.533	Calculated (DFT Optimization) [5][10]
С	3.11	Calculated (DFT Optimization) [5][10]

Table 2: Interatomic Bond Lengths and Distances



Bond/Distance	Value (Å)	Description
Ru-O	~1.94	Two shorter, axial bonds in the RuO6 octahedron.[4][8][9]
Ru-O	~1.99	Four longer, equatorial bonds in the RuO6 octahedron.[4][8]
Ru-Ru	3.107	Shortest distance between two Ruthenium atoms.[9]
Ru-Ru	3.535	Next-nearest neighbor distance between Ruthenium atoms.[9]

Experimental and Computational Protocols

The determination of the crystal structure and lattice parameters of RuO₂ primarily relies on diffraction techniques and computational modeling.

Synthesis of Ruthenium(IV) Oxide

Crystalline RuO2 for analysis can be prepared through several methods:

- Oxidation of Ruthenium Trichloride: This is a common laboratory-scale synthesis route.[1]
- Chemical Vapor Deposition (CVD): This method is used to grow high-quality thin films of RuO₂ from volatile ruthenium compounds.[1]
- Electroplating: RuO₂ films can be prepared by electroplating from a solution of ruthenium trichloride.[1]
- Chemical Vapor Transport: This technique can yield nearly stoichiometric single crystals using O₂ as the transport agent.[1]

Structural Characterization by X-ray Diffraction (XRD)



X-ray diffraction is the most common experimental technique for determining the crystallographic properties of RuO₂.[11][12]

Methodology:

- Sample Preparation: A powdered sample of synthesized RuO₂ or a thin film is prepared and mounted in a diffractometer.
- Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ).
 The instrument records the intensity of the diffracted X-rays at each angle.
- Data Analysis:
 - The resulting plot of intensity versus 2θ is known as a diffraction pattern.
 - The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure.
 - The experimental pattern is compared with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phase (e.g., JCPDS #43-1027 for rutile RuO₂).[13]
 - For precise determination of lattice parameters, a refinement method (e.g., Rietveld refinement) is applied to the diffraction data. This process involves fitting a calculated diffraction pattern based on a structural model (crystal system, space group, atomic positions) to the experimental data, allowing for the precise calculation of lattice parameters.

Computational Modeling

First-principles calculations based on Density Functional Theory (DFT) are frequently used to model the crystal structure of RuO₂ and predict its properties.[14][15]

Methodology:

 Model Construction: A theoretical model of the RuO₂ unit cell is constructed based on the known rutile structure (Space Group P4₂/mnm).

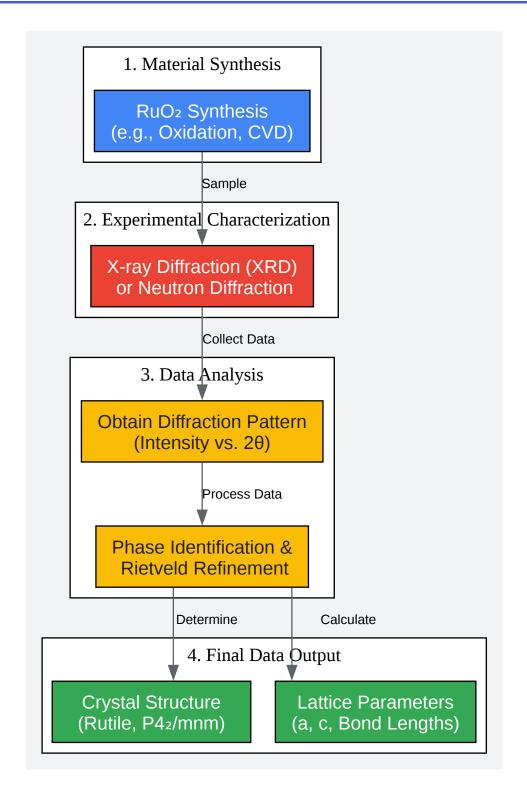


- Structural Optimization: The calculation optimizes the structural parameters, including lattice constants and atomic positions, by minimizing the total energy of the system.[10]
- Property Calculation: Once the optimized structure is obtained, various physical and electronic properties can be calculated. The theoretically obtained lattice parameters are often in close agreement with experimental values.[5][10]

Workflow Visualization

The logical flow from material synthesis to the final determination of its crystallographic data is illustrated below.





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Caption: Workflow for determining the crystal structure of RuO2.



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